Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of triazole, pyrimidine, and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate involves multiple steps:
Formation of the Triazole-Pyrimidine Moiety: This step typically involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting appropriate thioamide derivatives with α-haloesters.
Final Coupling: The triazole-pyrimidine and thiazole intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or triazole rings using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: This compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and transcription factors.
Pathways Involved: It modulates pathways like the ERK signaling pathway, leading to inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate can be compared with other similar compounds:
Properties
Molecular Formula |
C15H16N6O3S2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-[(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H16N6O3S2/c1-4-24-13(23)12-9(3)18-15(26-12)19-10(22)6-25-11-5-8(2)17-14-20-16-7-21(11)14/h5,7H,4,6H2,1-3H3,(H,18,19,22) |
InChI Key |
VCWGISKJJKAIRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=CC(=NC3=NN=CN23)C)C |
Origin of Product |
United States |
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